molecular formula C15H23N3O3 B1429121 Val-Ala-PAB CAS No. 1343476-44-7

Val-Ala-PAB

Número de catálogo B1429121
Número CAS: 1343476-44-7
Peso molecular: 293.36 g/mol
Clave InChI: NNWYWNRCBPYLML-GWCFXTLKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Val-Ala-PAB is a cleavable ADC (Antibody-Drug Conjugate) linker . It consists of a cleavable Tesirine linker (Val-Ala-PABC) and Exatecan . The Val-Ala is effectively cleaved by lysosomal proteolytic enzymes while being highly stable in human plasma . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Synthesis Analysis

A cathepsin B-cleavable dipeptide phosphoramidite, Val-Ala (NB), was developed for the automated synthesis of oligonucleotide-small molecule conjugates . Val-Ala (NB) was protected by photolabile 2-nitrobenzyl to improve stability of the peptide linker during DNA synthesis . Another study mentioned that Fmoc-Val-Ala-NB-PAB-OH was protected with 4,4’-dimethoxytrityl (DMT) in anhydrous pyridine in 85.9% yield .


Molecular Structure Analysis

The molecular formula of Val-Ala-PAB is C15H23N3O3 . The molecular weight is 293.36 . The chemical structure of Val-Ala-PAB consists of a cleavable Tesirine linker (Val-Ala-PABC) and Exatecan .


Chemical Reactions Analysis

Val-Ala-PAB is a building block in the synthesis of Tesirine . It is cleaved by Cathepsin B . The Val-Ala linkers can be cleaved by Cathepsin B . The Val-Ala linker allowed DAR up to 7.4 with limited aggregation .


Physical And Chemical Properties Analysis

The molecular formula of Val-Ala-PAB is C15H23N3O3 . The molecular weight is 293.36 . It is a solid substance .

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Stability

Val-Ala-PAB, as an analog in various compounds, has been studied for its role in inhibiting enzymes and maintaining stability in vivo and in vitro. In a study by (Lew et al., 1996), analogues of inhibitors, including those substituted with Val, were examined for both their potency and stability. They found that while Val-substituted analogues maintained inhibitory activity, they exhibited reduced potency compared to the parent compound. However, they were significantly more resistant to degradation, indicating a potential for Val-Ala-PAB analogues in developing more stable enzyme inhibitors.

Genetic Polymorphism and Disease Susceptibility

Val-Ala-PAB-related compounds are also significant in genetic studies. The Val762Ala polymorphism in the PARP1 gene, which involves a substitution similar to Val-Ala, was examined by (Hua et al., 2014) for its association with cancer risk. They found that the Ala variant was associated with an increased risk for gastric cancer but a decreased risk for brain tumors, highlighting the complex role of such polymorphisms in disease susceptibility.

Impact on Cellular Processes

Val-Ala-PAB-related peptides have been studied for their impact on various cellular processes. In the study of manganese superoxide dismutase (MnSOD) dimorphism by (Sutton et al., 2005), it was found that an Ala-Val substitution in MnSOD could modulate both mitochondrial import and mRNA stability. This suggests that variations involving Val-Ala-PAB analogues can significantly impact cellular enzyme function and genetic expression.

Influence on Metabolic and Physical Efficiency

Research by (Buemann et al., 2001) on the Val/Ala-55 polymorphism of the uncoupling protein 2 gene demonstrated its association with exercise efficiency. They observed that different genotypes, involving a Val to Ala substitution, could significantly affect energy expenditure and metabolic efficiency during physical activity.

Role in Disease Progression and Drug Resistance

In a study focused on breast cancer patients treated with cyclophosphamide, (Glynn et al., 2009) found that the Val16Ala polymorphism in the SOD2 gene could predict survival outcomes. They noted that carriers of the Ala allele had inferior survival rates, suggesting a role for Val-Ala-PAB-related polymorphisms in disease progression and drug resistance.

Safety And Hazards

Val-Ala-PAB should be handled with care. Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation . It is not classified as a hazard according to GB CLP Regulation .

Direcciones Futuras

Val-Ala-PAB is a promising linker for the development of new ADCs . Its cleavability by lysosomal proteolytic enzymes makes it a potent strategy in ADC linker design . The hydroxyl group enables further derivatization or replacement with other reactive functional groups , providing opportunities for the development of new therapeutics.

Propiedades

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-9(2)13(16)15(21)17-10(3)14(20)18-12-6-4-11(8-19)5-7-12/h4-7,9-10,13,19H,8,16H2,1-3H3,(H,17,21)(H,18,20)/t10-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWYWNRCBPYLML-GWCFXTLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235155
Record name L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Val-Ala-PAB

CAS RN

1343476-44-7
Record name L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1343476-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Val-Ala-PAB
Reactant of Route 2
Val-Ala-PAB
Reactant of Route 3
Val-Ala-PAB
Reactant of Route 4
Val-Ala-PAB
Reactant of Route 5
Reactant of Route 5
Val-Ala-PAB
Reactant of Route 6
Reactant of Route 6
Val-Ala-PAB

Citations

For This Compound
38
Citations
C Jin, AH EI‐Sagheer, S Li, KA Vallis… - Angewandte …, 2022 - Wiley Online Library
… -Val-Ala-PAB-OH was brominated by N-bromosuccinimide (NBS) and triphenylphosphine (PPh 3 ). The resultant Fmoc-Val-Ala-PAB… The Fmoc group was deprotected, and Val-Ala-PAB-…
Number of citations: 7 onlinelibrary.wiley.com
N Cox, JR Kintzing, M Smith, GA Grant… - Angewandte Chemie …, 2016 - Wiley Online Library
… Additionally, given the extensive use of di-peptide-based cleavable linkers in ADCs, 17c we prepared a Val-Ala-PAB (valyl-alanyl-para-aminobenzyloxy) derivative (4 d) that employs a …
Number of citations: 76 onlinelibrary.wiley.com
B Korsak - 2021 - pub.uni-bielefeld.de
… The most potent DUPA-α-amanitin conjugates were identified: HDP 30.2284 (bearing Val-Ala-PAB linker), HDP 30.2301 (bearing C6 non-cleavable linker) and HDP 30.2618 (bearing …
Number of citations: 2 pub.uni-bielefeld.de
PJ Burke, BE Toki, DW Meyer, JB Miyamoto… - Bioorganic & medicinal …, 2009 - Elsevier
… The Val-Ala-PAB drug linker system is designed to provide circulation stability and efficient drug release in the presence of lysosomal proteases. One unique aspect of this drug linker …
Number of citations: 82 www.sciencedirect.com
Z Wang, F Meng, Z Zhong - Advanced Drug Delivery Reviews, 2021 - Elsevier
… Cochran et al. designed knottin peptide-gemcitabine conjugate linked via a valyl-alanyl-para-aminobenzyloxy (Val-Ala-PAB) that showed high affinity to tumor-associated integrins and …
Number of citations: 35 www.sciencedirect.com
Y Shen, X Li - New Journal of Chemistry, 2022 - pubs.rsc.org
… This prodrug combines the advantages of bisphosphonate in targeting bone cancer and Val-Ala-PAB, in recognizing CTB and releasing Dox with efficiency. Prodrug 1 was proven to …
Number of citations: 0 pubs.rsc.org
A Borbély, E Figueras, A Martins, L Bodero… - …, 2019 - Wiley Online Library
… The linker Fmoc−Val−Ala−PAB27 was deprotected by piperidine and the crude free amine was subsequently reacted with 4-pentynoic acid. Then, the hydroxyl group was activated …
KC Nicolaou, S Rigol, EN Pitsinos… - Proceedings of the …, 2021 - National Acad Sciences
… 21); a medium-length polyethylene glycol (PEG)-containing noncleavable linker furnishing linker-drug LD3; a glucuronidase cleavable linker (22) affording linker-drug LD4; Val-Ala-PAB…
Number of citations: 15 www.pnas.org
AC Tiberghien, PW Howard… - The Journal of …, 2019 - ACS Publications
… The half of the PBD dimer with the linker-payload trigger portion was prepared by coupling 3 with Alloc-Val-Ala-PAB-OH, using CDI as a safer, more convenient alternative to the …
Number of citations: 11 pubs.acs.org
F Gallo, B Korsak, C Müller, T Hechler… - Journal of Medicinal …, 2021 - ACS Publications
… The Val-Ala-PAB linker was designed to be cleaved inside of the cells via intracellular cathepsin B. To determine the concentration of the released payload, the concentration of free α-…
Number of citations: 22 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.